molecular formula C29H36O15 B13392546 [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B13392546
M. Wt: 624.6 g/mol
InChI Key: GDGZMMDZJVKXTP-UHFFFAOYSA-N
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Description

[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound known for its significant biological activities. It is a phenylpropanoid glycoside, commonly found in various plant species. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and esterification reactions. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the glycosylation step. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as plants. The extraction process includes grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, saturated esters from reduction, and various substituted derivatives from substitution reactions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model compound to study the reactivity of phenylpropanoid glycosides. It is also used in the synthesis of more complex molecules and as a starting material for the preparation of various derivatives .

Biology

In biological research, [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is studied for its antioxidant and anti-inflammatory properties. It is used in cell culture studies to investigate its effects on oxidative stress and inflammation .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the treatment of various inflammatory diseases and as an antimicrobial agent. Its antioxidant properties also make it a candidate for the development of anti-aging products .

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant and antimicrobial properties. It is also used as a natural preservative in food and beverage industries .

Mechanism of Action

The mechanism of action of [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as an inhibitor of inflammatory mediators such as TNF-alpha, IL-6, IκB, and NF-κB. It also inhibits the temperature-sensitive channel TRPV3 and activates the RhoA/ROCK signaling pathway .

Properties

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3

InChI Key

GDGZMMDZJVKXTP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O

Origin of Product

United States

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